![molecular formula C16H12FN3O3S B2884768 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-07-5](/img/structure/B2884768.png)
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, also known as FPB, is a compound with the CAS Number: 866157-07-5 . It has a molecular weight of 345.35 and the IUPAC name is 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 345.35 . The InChI code, which represents its molecular structure, is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
A series of benzenesulfonamides, including derivatives with structural similarities to 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, have been synthesized and evaluated for their potential in addressing medical challenges. These compounds have been assessed for their bioactivity, particularly for cytotoxicity, tumor specificity, and enzyme inhibition capabilities.
Carbonic Anhydrase Inhibition and Cytotoxicity : Some sulfonamides demonstrated strong inhibition of human carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. Notably, derivatives with trimethoxy and hydroxy substituents exhibited significant cytotoxic activities, suggesting their potential for anti-tumor applications (Gul et al., 2016).
Fluorometric Sensing for Heavy Metals : Pyrazoline-based sulfonamides have been developed as fluorometric "turn-off" sensors for detecting heavy metal ions like mercury (Hg2+), demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and safety (Bozkurt & Gul, 2018).
Cyclooxygenase-2 Inhibition : Research has synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, revealing their capacity to selectively inhibit cyclooxygenase-2 (COX-2). This is significant for developing anti-inflammatory agents with minimal gastrointestinal side effects (Pal et al., 2003).
Selective Sensing and Biological Evaluation
The exploration of sulfonamide derivatives extends to selective sensing and detailed biological evaluation, underscoring their utility in diverse scientific research applications.
Selective Sensing for Mercury Ions : A new pyrazoline derivative was identified as a highly selective and sensitive fluorescence probe for Hg2+ ion detection, applicable in practical environmental monitoring scenarios (Bozkurt & Gul, 2020).
Antidiabetic Agents Development : Fluorinated pyrazoles and benzenesulfonylurea/thiourea derivatives have been investigated as hypoglycemic agents. Their preliminary biological screening revealed significant antidiabetic activity, indicating their potential as leads for future drug discovery (Faidallah et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNQUKPSFGRUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

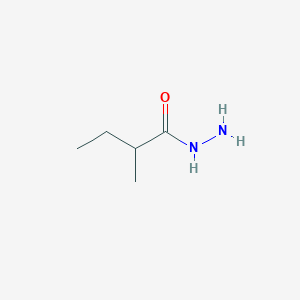
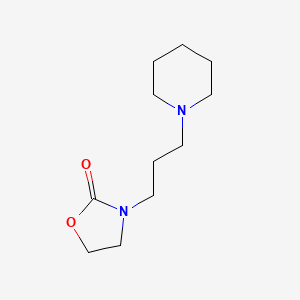
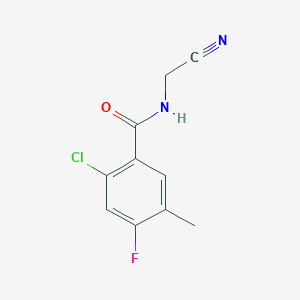
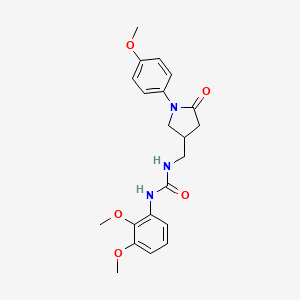
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
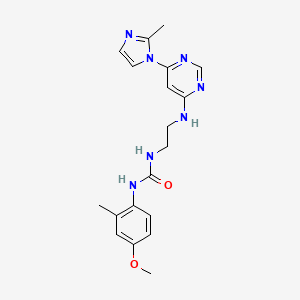
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)
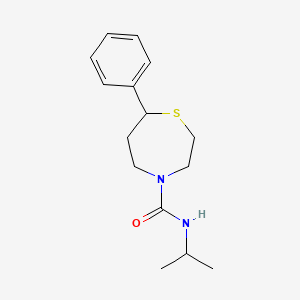
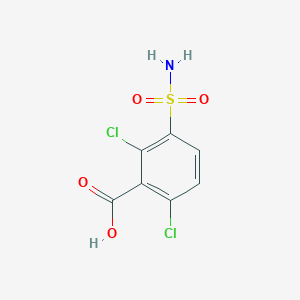
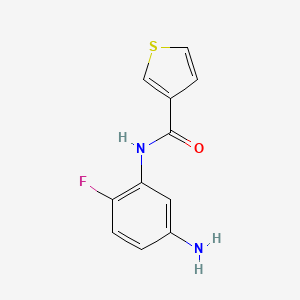
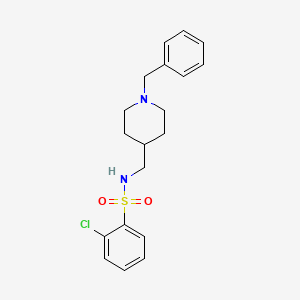
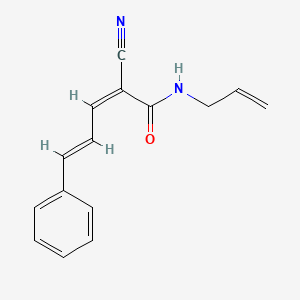
![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)